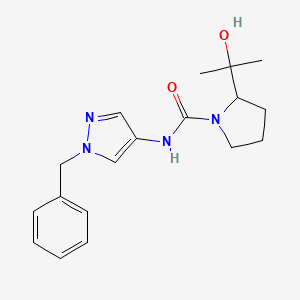
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide, also known as BPP-1, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its potential in various fields, including neuroscience, cancer research, and drug development.
Mécanisme D'action
The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of conditions such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide in scientific research is its relatively low toxicity. Studies have shown that this compound is well-tolerated in laboratory animals, even at high doses. This makes it a promising candidate for further study in humans. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide. One area of interest is in the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Another potential area of research is in the development of this compound-based drugs for the treatment of cancer. Recent studies have shown that this compound has anti-tumor properties, and further research in this area could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other physiological systems in the body.
Méthodes De Synthèse
The synthesis of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide involves the reaction of 1-benzyl-4-chloropyrazole with 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable base and solvent, and the resulting product is purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Recent studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This has led to interest in the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,24)16-9-6-10-22(16)17(23)20-15-11-19-21(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11,13,16,24H,6,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVRUIJNEJBUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B6637385.png)
![1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B6637397.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-Morpholin-4-yl-3-(5-oxa-8-azaspiro[3.5]nonan-8-yl)propan-2-ol](/img/structure/B6637404.png)

![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone](/img/structure/B6637419.png)
![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)
![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)